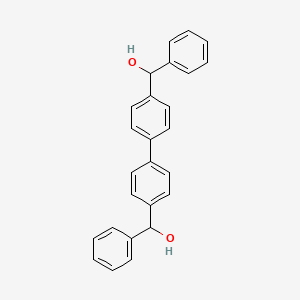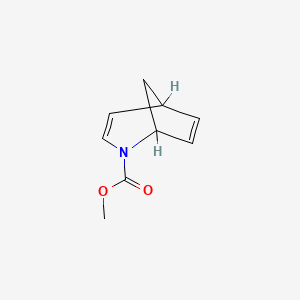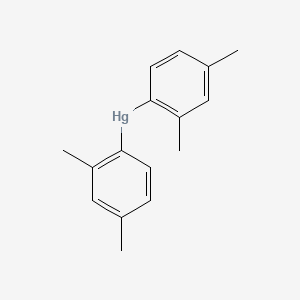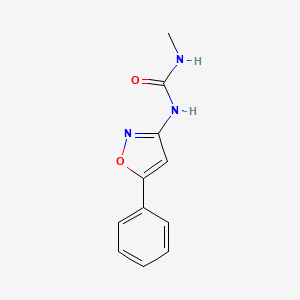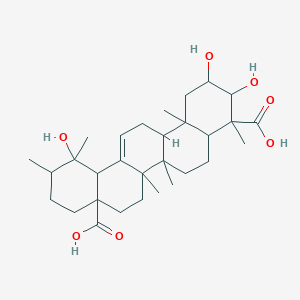
Corosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corosin is a compound known for its significant role in corrosion inhibition. It is widely used in various industries to prevent the degradation of metals and alloys caused by environmental factors. Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as an oxide, hydroxide, or sulfide. This compound helps in mitigating this process, thereby extending the lifespan of metal structures and components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corosin typically involves the reaction of organic compounds containing nitrogen, sulfur, or oxygen with metal ions. Common methods include:
Mechanical Alloying: This involves the mixing of metal powders with organic compounds under high-energy ball milling conditions.
Chemical Deposition: This method uses chemical reactions to deposit a thin layer of this compound on the metal surface.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as arc melting and magnetron sputtering are also employed to produce high-entropy alloys that include this compound .
Chemical Reactions Analysis
Types of Reactions
Corosin undergoes various chemical reactions, including:
Oxidation: This compound reacts with oxygen to form oxides, which provide a protective layer on the metal surface.
Reduction: In the presence of reducing agents, this compound can be reduced to its elemental form.
Substitution: This compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, carbon monoxide, and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens and alkyl groups are often involved in substitution reactions.
Major Products
The major products formed from these reactions include metal oxides, elemental metals, and substituted organic compounds .
Scientific Research Applications
Corosin has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in various chemical processes and reactions.
Biology: Employed in the development of biocompatible materials for medical implants.
Medicine: Utilized in the formulation of drugs that require protection from oxidation.
Industry: Applied in the manufacturing of corrosion-resistant coatings and paints.
Mechanism of Action
Corosin exerts its effects through several mechanisms:
Adsorption: This compound molecules adsorb onto the metal surface, forming a protective barrier that prevents further corrosion.
Passivation: It promotes the formation of a passive oxide layer on the metal surface, which inhibits further oxidation.
Complexation: This compound forms complexes with metal ions, reducing their reactivity and susceptibility to corrosion.
Comparison with Similar Compounds
Similar Compounds
Benzoquinoline Derivatives: These compounds also act as corrosion inhibitors and share similar chemical properties with Corosin.
High-Entropy Alloys: These alloys contain multiple elements and exhibit excellent corrosion resistance, similar to this compound.
Organic Corrosion Inhibitors: Compounds such as thiols, dithiols, and fatty acids are used as corrosion inhibitors and have comparable mechanisms of action.
Uniqueness of this compound
This compound stands out due to its high efficiency in forming a stable protective layer on metal surfaces and its ability to function effectively under a wide range of environmental conditions . Its unique combination of nitrogen, sulfur, and oxygen atoms enhances its adsorption and passivation capabilities, making it a superior choice for corrosion inhibition .
Properties
CAS No. |
53527-49-4 |
|---|---|
Molecular Formula |
C30H46O7 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-16-9-12-30(24(35)36)14-13-26(3)17(21(30)29(16,6)37)7-8-19-25(2)15-18(31)22(32)28(5,23(33)34)20(25)10-11-27(19,26)4/h7,16,18-22,31-32,37H,8-15H2,1-6H3,(H,33,34)(H,35,36) |
InChI Key |
FYGSMJAMPMZYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
melting_point |
300 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
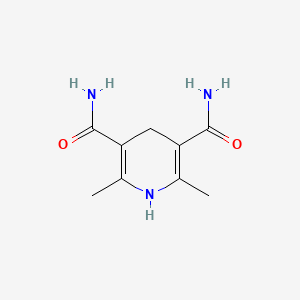

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
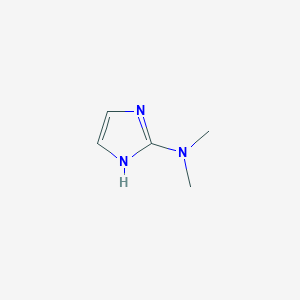
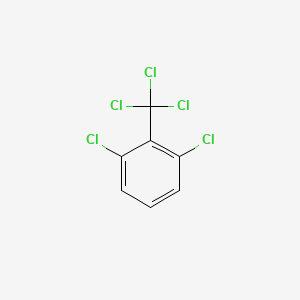
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
